molecular formula C19H23N3O4S2 B2423061 N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105237-05-5

N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2423061
CAS No.: 1105237-05-5
M. Wt: 421.53
InChI Key: MSNCNALLKGBBDH-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group. The final steps often involve the acylation of the aromatic amine and the coupling of the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or the piperidine ring.

    Reduction: This can affect the sulfonyl group or other functional groups.

    Substitution: Aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action for N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-(1-(thiophen-2-yl)piperidin-2-yl)acetamide: Lacks the sulfonyl group.

    N-(3-acetamidophenyl)-2-(1-(furan-2-ylsulfonyl)piperidin-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene sulfonyl group in N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may confer unique chemical properties, such as increased stability or specific reactivity, compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-14(23)20-15-6-4-7-16(12-15)21-18(24)13-17-8-2-3-10-22(17)28(25,26)19-9-5-11-27-19/h4-7,9,11-12,17H,2-3,8,10,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNCNALLKGBBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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